2-Methoxy-3,3-dimethylcyclobutan-1-amine
Description
Significance of Strained Four-Membered Carbocycles in Molecular Design
Cyclobutane (B1203170) rings, as strained four-membered carbocycles, are pivotal in molecular design due to their unique conformational and electronic properties. acs.orgdigitellinc.com The inherent ring strain of approximately 26 kcal/mol dictates their reactivity and three-dimensional geometry, making them valuable scaffolds for constructing complex molecular architectures. nih.gov This strain energy can be harnessed in synthetic transformations, allowing for ring-opening and ring-expansion reactions that provide access to diverse and otherwise difficult-to-synthesize structures. acs.org The rigid and well-defined spatial arrangement of substituents on a cyclobutane ring makes it an attractive structural motif in medicinal chemistry, where precise pharmacophore presentation is crucial for biological activity.
The incorporation of a cyclobutane core can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the compact nature of the cyclobutane scaffold allows it to serve as a versatile building block in the synthesis of natural products and pharmaceuticals. researchgate.netnih.gov Its utility is demonstrated in the construction of compounds with diverse biological activities, highlighting the strategic importance of mastering the chemistry of these strained systems. nih.gov
Overview of Stereochemical Complexity in Substituted Cyclobutane Systems
The stereochemical landscape of substituted cyclobutane systems is notably complex. The puckered conformation of the cyclobutane ring gives rise to different substituent orientations, including axial and equatorial positions, which are in dynamic equilibrium. The presence of multiple substituents dramatically increases the number of possible stereoisomers. For a disubstituted cyclobutane, such as 1,3-cyclobutanedicarboxylic acid, both cis and trans isomers exist, each with distinct spatial arrangements of the functional groups. researchgate.net
Achieving stereocontrol in the synthesis of polysubstituted cyclobutanes is a significant challenge that necessitates the development of sophisticated synthetic methodologies. chemistryworld.commdpi.com Techniques such as photochemical [2+2] cycloadditions, catalyzed cycloadditions, and ring expansions of cyclopropylcarbinyl precursors have been developed to address this challenge. nih.gov The precise control over the relative and absolute stereochemistry of substituents is paramount, as different stereoisomers can exhibit vastly different biological activities. The intricate interplay of steric and electronic effects of the substituents further complicates the stereochemical outcomes of reactions involving cyclobutane rings.
Research Trajectories for Functionalized Cyclobutane Amines with Methoxy (B1213986) and Gem-Dimethyl Moieties
The presence of an amine group on the cyclobutane ring introduces a site for further functionalization and potential biological interactions. Cyclobutane amines are found in a variety of biologically active compounds. The methoxy group can influence the molecule's polarity and hydrogen bonding capabilities, which are important for its pharmacokinetic profile.
The gem-dimethyl group, a common motif in natural products, imparts steric bulk and can influence the conformation of the cyclobutane ring. nih.govnih.gov This substitution pattern is known to stabilize the cyclobutane scaffold and can direct the stereochemical outcome of subsequent reactions. Research in this area is focused on the development of enantioselective methods for the synthesis of such highly substituted cyclobutanes. nih.govresearchgate.net The combination of these functional groups on a strained cyclobutane ring presents a unique synthetic challenge and opens up avenues for the exploration of novel chemical space with potential applications in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3,3-dimethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)4-5(8)6(7)9-3/h5-6H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFNZBXUJPTULK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methoxy 3,3 Dimethylcyclobutan 1 Amine and Analogous Systems
Stereoselective Formation of Cyclobutane (B1203170) Ring Systems
The stereocontrolled synthesis of the cyclobutane core is paramount in accessing specific isomers of 2-Methoxy-3,3-dimethylcyclobutan-1-amine. Methodologies to achieve this are broadly categorized into cycloaddition reactions, where the ring is formed from two unsaturated precursors, and ring contraction or expansion approaches, where a pre-existing ring is converted to the desired four-membered system.
Asymmetric Cycloaddition Reactions
Among the most powerful tools for constructing cyclobutane rings are [2+2] cycloaddition reactions. These reactions involve the union of two components, each contributing two atoms to the new four-membered ring. Achieving asymmetry in these reactions is crucial for producing enantiomerically enriched products.
Photochemical [2+2] cycloadditions are a cornerstone in cyclobutane synthesis, proceeding through the excitation of an alkene to a triplet state, which then reacts with a ground-state alkene. wikipedia.org This method is particularly effective for creating complex, strained ring systems. researchgate.net The stereochemical outcome of these reactions is governed by the approach of the two alkene components, which can be influenced by chiral catalysts or auxiliaries. pressbooks.pub For instance, copper(I) complexes have been used to catalyze intramolecular photocycloadditions, transferring chirality from a substrate-bound chiral auxiliary to the newly formed cyclobutane ring. pressbooks.pub Quantum dots have also emerged as photocatalysts capable of mediating these transformations with excellent diastereoselectivity and tunable regioselectivity, which is achieved through the self-assembly of substrates on the quantum dot surface. wikipedia.org
A key challenge in intermolecular photocycloadditions is controlling regioselectivity (head-to-head vs. head-to-tail) and diastereoselectivity. wikipedia.org Recent advances have employed visible-light photoredox catalysis to achieve intramolecular cycloadditions of bis(styrenes) with high diastereoselectivity. pressbooks.pub While a direct photochemical synthesis of this compound is not prominently documented, the principles established in analogous systems provide a framework. A hypothetical photochemical approach could involve the cycloaddition of a substituted alkene with an enamine or enol ether, though controlling the desired regiochemistry would be a significant hurdle.
According to the Woodward-Hoffmann rules, the thermal [2+2] cycloaddition of two simple alkenes is a symmetry-forbidden process. libretexts.org However, this restriction is lifted for specific classes of molecules, most notably ketenes. The reaction between a ketene (B1206846) and an alkene is a concerted, suprafacial-antarafacial cycloaddition that is thermally allowed and often proceeds with high stereospecificity. libretexts.org This makes it a highly valuable method for the synthesis of cyclobutanones, which are versatile precursors to other cyclobutane derivatives, including amines. tminehan.comnih.gov
The synthesis of the 2-methoxy-3,3-dimethylcyclobutanone core, a direct precursor to the target amine, is hypothetically achievable through the thermal [2+2] cycloaddition of dimethylketene (B1620107) with methyl vinyl ether. In this reaction, the electron-rich enol ether would react with the electrophilic central carbon of the ketene. libretexts.org The stereochemistry of the resulting cyclobutanone (B123998) is determined by the geometry of the approach of the two reactants. Lewis acids like EtAlCl2 can be used to promote such cycloadditions, enhancing the electrophilicity of the ketene and allowing the reaction to proceed under milder conditions. nih.gov
Below is a table summarizing representative thermal [2+2] cycloadditions involving ketenes and alkenes, illustrating the general utility of this method for constructing substituted cyclobutanone rings.
| Ketene Partner | Alkene Partner | Product | Yield (%) | Diastereomeric Ratio |
| Diphenylketene | Cyclopentadiene | 7,7-Diphenylbicyclo[3.2.0]hept-2-en-6-one | High | N/A |
| Dichloroketene | Styrene | 2,2-Dichloro-3-phenylcyclobutan-1-one | Good | N/A |
| Alkynyl Ether-derived Ketene | Pendant Alkene | cis-Fused Bicyclobutanone | 85 | 3:1 |
This table presents generalized data from analogous systems to illustrate the principles of thermal [2+2] cycloadditions.
Following the formation of the 2-methoxy-3,3-dimethylcyclobutanone, standard organic transformations such as reductive amination can be employed to introduce the amine functionality, yielding the target compound. masterorganicchemistry.comrsc.org This two-step sequence, beginning with a thermal ketene cycloaddition, represents a highly plausible and stereocontrolled route.
The application of high pressure (hyperbaric conditions) can significantly influence the course of cycloaddition reactions, often accelerating reactions that are slow at atmospheric pressure and sometimes altering selectivity. tminehan.comnih.gov High-pressure conditions favor reactions with a negative activation volume, which is characteristic of bond-forming processes like cycloadditions.
This strategy has been successfully applied to the synthesis of cyclobutane libraries for medicinal chemistry. tminehan.comnih.gov For example, a hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether at 15 kbar was used as the key step to synthesize a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. tminehan.comnih.gov This demonstrates the feasibility of forming substituted cyclobutane rings containing both alkoxy and amino functionalities under high pressure. The reaction between an enamine and a sulfonyl allene (B1206475) under these conditions also yielded cyclobutyl amines, showcasing the direct incorporation of nitrogen into the ring during the cycloaddition. nih.gov
| Allene Partner | Alkene Partner | Pressure | Temperature | Product | Yield (%) |
| Arenesulfonyl allene | Benzyl vinyl ether | 15 kbar | 50 °C | 2-Benzyloxy-3-(sulfonylmethylene)cyclobutane | 83 |
| Arenesulfonyl allene | Boc-enamine | 15 kbar | 50 °C | N-Boc-3-(sulfonylmethylene)cyclobutanamine | 43 |
This table is based on data for the synthesis of analogous cyclobutane systems under hyperbaric conditions. tminehan.comnih.gov
Achieving the correct regio- and diastereochemistry is critical for the synthesis of a specific isomer of this compound. In [2+2] cycloadditions of ketenes with enol ethers, the regiochemistry is generally predictable, with the more nucleophilic carbon of the enol ether attacking the central carbonyl carbon of the ketene. libretexts.org
Diastereoselectivity is often controlled by the steric and electronic properties of the substituents on both partners. For intramolecular reactions, the length and nature of the tether connecting the reacting groups dictate the facial selectivity of the cycloaddition, typically leading to cis-fused ring systems. nih.gov In intermolecular reactions, the use of chiral catalysts, such as chiral Lewis acids or Brønsted acids, can induce enantioselectivity by creating a chiral environment around the reactants. rsc.org For example, chiral Brønsted acids have been shown to control the stereochemistry of [2+2] photocycloadditions. rsc.org Similarly, thermal enamine [2+2] cycloadditions can exhibit diastereoselectivity controlled by the reversibility of an initial Michael addition step, leading to the thermodynamically favored trans-substituted cyclobutane. slideshare.net
Ring Contraction and Expansion Approaches for Cyclobutane Amines
Alternative strategies to cycloadditions for forming cyclobutane rings involve the rearrangement of larger or smaller ring systems. These methods can provide access to complex substitution patterns that may be difficult to achieve through direct ring formation.
One notable ring contraction method is the stereoselective conversion of readily available pyrrolidines into multisubstituted cyclobutanes. masterorganicchemistry.com This transformation is mediated by iodonitrene chemistry and proceeds through a nitrogen extrusion process from a 1,1-diazene intermediate. tminehan.comslideshare.net The reaction generates a 1,4-biradical species that rapidly cyclizes to form the cyclobutane ring. tminehan.com A key advantage of this method is that the stereochemistry of the starting pyrrolidine (B122466) is often retained in the cyclobutane product. masterorganicchemistry.comslideshare.net This stereospecificity makes it a powerful tool for synthesizing optically pure cyclobutane derivatives. slideshare.net While specific application to this compound has not been detailed, the synthesis of various substituted cyclobutane amines via this route highlights its potential. masterorganicchemistry.com
Ring expansion reactions, such as the rearrangement of vinylcyclopropanes, can also be employed to synthesize cyclobutane systems. nih.gov For instance, gold(I) catalysis can induce the ring expansion of alkynyl cyclopropanols. While powerful for certain fused-ring systems, a clear pathway from a cyclopropane (B1198618) precursor to the specific substitution pattern of this compound is less direct than cycloaddition or ring contraction approaches.
Stereoselective Ring Contraction of Pyrrolidines to Cyclobutanes
A novel and highly stereoselective method for synthesizing substituted cyclobutane derivatives involves the ring contraction of readily accessible pyrrolidines. This transformation is effectively mediated by iodonitrene chemistry, proceeding through a nitrogen extrusion process. Mechanistic studies suggest the formation of a 1,4-biradical as a key intermediate. The reaction of a pyrrolidine with an in-situ generated iodonitrene species leads to electrophilic amination, forming a reactive 1,1-diazene intermediate. This intermediate extrudes nitrogen to generate a 1,4-biradical, which then undergoes rapid intramolecular cyclization to form the C-C bond of the cyclobutane ring.
A significant advantage of this method is its high degree of stereospecificity. The stereochemical information present in the starting pyrrolidine is effectively transferred to the cyclobutane product. For instance, the ring contraction of cis-substituted pyrrolidines leads to the stereoselective formation of the corresponding cis-cyclobutanes. This methodology has demonstrated good functional group compatibility and has been successfully applied to the synthesis of complex structures, including spirocyclobutanes.
Ring Enlargement Strategies from Smaller Ring Systems
Ring expansion of smaller, strained ring systems like cyclopropanes provides a powerful and stereocontrolled route to cyclobutane derivatives. rsc.org These reactions leverage the release of ring strain from the three-membered ring to drive the formation of the larger four-membered ring. A variety of catalysts, including those based on rhodium, gold, and palladium, have been employed to facilitate these transformations. rsc.orgnih.gov
One notable strategy involves the Lewis acid-mediated cycloisomerization of alkylidenecyclopropane acylsilanes. nih.gov This process is initiated by a Prins-type addition to generate a cyclopropyl (B3062369) carbinyl cation, which subsequently undergoes ring expansion to a cyclobutyl cation. A final 1,2-silyl shift yields a stable α-silyl ketone within a bicyclic system containing the newly formed cyclobutane ring. This method is highly diastereoselective and allows for the construction of challenging quaternary stereocenters at the ring junction. nih.gov
Another approach utilizes the transition-metal-catalyzed reaction of alkynylcyclopropanes. Gold catalysts, for example, can activate the alkyne, inducing a ring expansion to a cyclobutene (B1205218) intermediate, which can then be further functionalized. rsc.org Similarly, rhodium(II) catalysts can mediate cascades involving metallonitrene intermediates that trigger cyclopropyl ring expansion to yield cyclobutane-fused heterocycles. nih.gov
Strain-Release Amination and Derivatization of Cyclobutane Derivatives
Strain-release amination has emerged as a powerful strategy for the direct installation of cyclobutane moieties onto amine-containing substrates. This method utilizes highly strained precursors, such as substituted bicyclobutanes, which act as "spring-loaded" electrophiles. The release of the inherent ring strain provides the thermodynamic driving force for the reaction.
The reaction of 1-arylsulfonylbicyclobutanes with amines allows for the rapid and mild "cyclobutylation" of a wide range of primary and secondary amines. The reactivity of the bicyclobutane can be tuned by modifying the electronic properties of the arylsulfonyl group; electron-withdrawing groups on the phenyl ring increase the reactivity of the central, strained C-C bond, enabling the reaction to proceed under mild conditions, sometimes even at room temperature. The resulting adducts contain a versatile arylsulfonyl group that can serve as a handle for further functionalization, allowing for the synthesis of diverse cyclobutane building blocks.
Functionalization Strategies for the Cyclobutane Core
Selective Introduction of Methoxy (B1213986) Functionality
The introduction of a methoxy group onto the cyclobutane core is a key step in the synthesis of this compound. While direct C-H methoxylation can be challenging, a more common and reliable approach involves the functionalization of a pre-existing hydroxyl group. The synthesis would first target a corresponding cyclobutanol (B46151) intermediate, which can then be converted to the desired methoxy ether.
A standard method for this transformation is the Williamson ether synthesis. The cyclobutanol is first deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then treated with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an Sₙ2 reaction to yield the methoxycyclobutane (B91622) product. The stereochemistry at the carbon bearing the oxygen is retained during this process. The efficiency of the reaction depends on factors such as the choice of solvent, temperature, and the steric hindrance around the hydroxyl group.
Stereocontrolled Installation of Geminal Dimethyl Groups
The gem-dimethyl motif is a common feature in many natural products and presents a unique synthetic challenge, particularly concerning stereocontrol. nih.govrsc.org Several strategies have been developed to install this group on a cyclobutane ring with high fidelity.
One of the most powerful methods is the [2+2] cycloaddition between a ketene (or ketene equivalent) and an appropriately substituted alkene, such as 1,1-dimethyl ethene. This approach constructs the cyclobutane ring and installs the gem-dimethyl group in a single step. The stereochemical outcome can often be controlled by the choice of chiral auxiliaries or catalysts. nih.gov
Alternatively, the gem-dimethyl group can be installed on a pre-formed cyclobutanone ring. This can be achieved through sequential alkylation. For example, conjugate addition of a methyl group to a cyclobutenone, followed by trapping of the resulting enolate with a second methylating agent, can provide the desired 2,3-disubstituted cyclobutanone. nih.gov In other syntheses, stereoselective protonation of a chiral enolate intermediate has been used to establish the relative stereochemistry of the methyl groups. nih.gov Control over the protonation step is crucial for achieving high diastereoselectivity, often favoring the thermodynamically more stable product where steric interactions are minimized. nih.gov
Targeted Amination at the Cyclobutane Ring
The direct and selective introduction of an amine group onto the cyclobutane ring is a critical transformation for accessing the target compound and its analogs. Two primary strategies for this are direct C-H amination and strain-release amination.
Catalytic C-H amination involves the use of transition metal catalysts, most notably those based on rhodium(II), to activate a C-H bond for the insertion of a nitrene species. nih.gov This approach offers the potential for highly efficient and atom-economical synthesis. However, studies have shown that cyclobutane C-H bonds are generally poorly reactive towards catalytic C-H amination due to the unique geometry and electronic properties of the strained ring. chemrxiv.org Despite this challenge, catalyst and ligand design can be used to control the site-selectivity of the functionalization, allowing for targeted amination at specific positions on the cyclobutane ring, such as the C1 or C3 position in arylcyclobutanes. nih.gov
A mechanistically distinct and powerful alternative is the strain-release amination of bicyclobutane precursors, as discussed in section 2.1.3. This method does not rely on C-H activation but rather on the ring-opening of a highly strained C-C bond by an amine nucleophile. This approach is often more general and can be applied to a broader scope of amine substrates under mild conditions, providing direct access to 3-aminocyclobutane derivatives.
Table of Compounds
Convergent and Divergent Synthetic Routes for Cyclobutane Amino Ethers
The construction of complex molecular architectures such as this compound often benefits from convergent and divergent strategies that allow for the rapid assembly and diversification of the target scaffold.
Modular Approaches for Variably Substituted Cyclobutane Derivatives
Modular synthesis provides a powerful strategy for creating libraries of variably substituted cyclobutane derivatives. This approach involves the assembly of the target molecule from distinct building blocks that can be independently modified. A key advantage of modularity is the ability to introduce structural diversity at late stages of the synthesis.
One such modular approach could involve the initial construction of a versatile cyclobutane core, which is then elaborated through subsequent functionalization. For instance, a suitably protected 3,3-dimethylcyclobutanone could serve as a central hub. This ketone can be subjected to various transformations, such as stereoselective reduction to the corresponding alcohol, followed by etherification to install the methoxy group. The amino functionality could then be introduced via reductive amination or by converting the alcohol to a leaving group and subsequent displacement with an amine source. The gem-dimethyl group, a common motif in natural products, can be incorporated early in the synthesis, for example, through the use of precursors already containing this structural feature. nih.gov
Recent advances in photochemical [2+2] cycloaddition reactions offer a direct route to substituted cyclobutane rings. nih.gov These reactions, often utilizing visible light and a photosensitizer, can provide access to a variety of cyclobutane scaffolds that can be further functionalized in a modular fashion. nih.gov
Table 1: Potential Modular Synthesis of this compound
| Step | Transformation | Key Reagents/Conditions | Intermediate/Product |
| 1 | [2+2] Cycloaddition | Isobutylene, Ketene Acetal | 3,3-Dimethylcyclobutanone derivative |
| 2 | Reduction | NaBH4, CeCl3 | 3,3-Dimethylcyclobutanol |
| 3 | O-Methylation | NaH, CH3I | 2-Methoxy-3,3-dimethylcyclobutanol |
| 4 | Amination | Mitsunobu reaction or Mesylation/Azide displacement/Reduction | This compound |
Utilization of Chiral Precursors in Cyclobutane Amino Acid and Amine Synthesis
The stereocontrolled synthesis of enantiomerically pure cyclobutane derivatives is of paramount importance, particularly for applications in medicinal chemistry. The use of chiral precursors, often derived from the chiral pool, is a well-established strategy to achieve high levels of stereoselectivity. Chiral amines, for example, are widely used in asymmetric synthesis as chiral bases or for the resolution of racemic mixtures. sigmaaldrich.com
In the context of this compound, a chiral precursor approach could start from a chiral cyclobutane building block. For instance, enantiomerically enriched cyclobutane β-amino acids can serve as versatile starting materials. These compounds can be synthesized through various methods, including asymmetric catalysis. The carboxylic acid and amine functionalities of these precursors can be selectively manipulated to introduce the desired methoxy and dimethyl groups.
A hypothetical route could involve the enzymatic resolution of a racemic 3,3-dimethylcyclobutanol derivative to obtain an enantiopure alcohol. This alcohol can then be carried forward through the synthetic sequence to yield the desired enantiomer of the target amine. The use of chiral auxiliaries is another common strategy to induce stereoselectivity in the formation of the cyclobutane ring.
Catalytic Methodologies in Cyclobutane Synthesis
Catalysis offers elegant and efficient solutions to the challenges associated with cyclobutane synthesis. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the construction and functionalization of these strained four-membered rings.
Transition Metal Catalysis for C-H Functionalization of Cyclobutane Amines
Transition metal-catalyzed C-H functionalization has revolutionized organic synthesis by enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. researchgate.netyoutube.com This strategy offers a highly atom- and step-economical approach to the synthesis and modification of complex molecules.
In the context of cyclobutane amines, the amine functionality itself can act as a directing group, guiding the metal catalyst to a specific C-H bond for activation. This approach allows for the regioselective introduction of functional groups onto the cyclobutane ring. For instance, a pre-existing 3,3-dimethylcyclobutylamine could be subjected to a palladium-catalyzed C-H arylation or alkenylation reaction to introduce further substitution on the ring. The steric hindrance imposed by the gem-dimethyl group could play a crucial role in directing the regioselectivity of the C-H functionalization. mdpi.com
While direct C-H amination of unactivated C-H bonds is a challenging transformation, recent advances have shown promise. Rhodium-catalyzed C(sp³)-H diamination of arylcyclobutanes has been achieved, showcasing the potential for direct installation of nitrogen functionalities. researchgate.net
Table 2: Examples of Transition Metal-Catalyzed Reactions Applicable to Cyclobutane Synthesis
| Reaction Type | Catalyst | Substrate Type | Product Type |
| C-H Arylation | Pd(OAc)2 / Ligand | Cyclobutane Carboxylic Acid | Aryl-substituted Cyclobutane |
| C-H Amination | Rh2(esp)2 | Arylcyclobutane | Diaminated Cyclobutane |
| Hydrofunctionalization | Ni-H species | Cyclobutenone | Functionalized Cyclobutanone |
Organocatalytic Approaches for Cyclobutanone and Cyclobutane Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. nih.govresearchgate.net Organocatalytic methods offer several advantages, including mild reaction conditions, tolerance to air and moisture, and the ability to generate enantiomerically enriched products.
For the synthesis of precursors to this compound, organocatalysis can be employed in several key steps. For example, the asymmetric synthesis of 3,3-dimethylcyclobutanone can be achieved through organocatalytic desymmetrization of a prochiral precursor. nih.gov Cinchona-derived squaramide catalysts have been shown to be effective in promoting intramolecular Michael additions of cyclobutanones to enones, leading to fused carbocyclic skeletons with high diastereo- and enantioselectivity. nih.gov
Furthermore, organocatalytic [2+2] cycloaddition reactions can be used to construct the cyclobutane ring itself. These reactions often proceed through the formation of chiral enamines or iminium ions, which then react with a suitable reaction partner to form the four-membered ring with high stereocontrol. The resulting cyclobutane products can then be converted to the target amine through standard functional group manipulations.
Chemical Reactivity and Transformation Pathways of 2 Methoxy 3,3 Dimethylcyclobutan 1 Amine Derivatives
Ring-Opening Reactions of Substituted Cyclobutanes
The high strain energy of the cyclobutane (B1203170) ring makes it susceptible to cleavage under various conditions, providing a strategic entry point to linear aliphatic compounds. rsc.org This section details the primary mechanistic avenues for these ring-opening reactions.
Mechanistic Pathways of Cyclobutane Ring Cleavage
The cleavage of the C-C bonds in cyclobutane derivatives can be initiated thermally, photochemically, or through catalysis, each proceeding through distinct mechanistic pathways.
Metal-Catalyzed C-C Bond Activation: Transition metals are effective in promoting the cleavage of cyclobutane rings. The mechanism often involves the activation of a C-C bond adjacent to a functional group. For instance, iridium(I) complexes can catalyze the ring-opening of cyclobutanols through a sequence involving oxidative addition of the iridium into the O-H bond, followed by a β-carbon elimination step that cleaves the four-membered ring. nih.gov This process is driven by the release of ring strain. Similarly, metals like Rhodium(I) or Palladium(0) can facilitate the ring-opening of cyclobutanones via oxidative addition to form five-membered metallacycles, which are versatile reactive intermediates. nih.gov
Thermal and Mechanochemical Pathways: Thermally induced ring-opening of cyclobutanes, a [2+2] cycloreversion, can proceed through two limiting pathways: a concerted mechanism that is allowed under Woodward-Hoffmann rules (2πs + 2πa), or a stepwise process involving the formation of a diradical intermediate through homolytic C1-C2 bond cleavage. nih.gov The diradical pathway allows for rotation around the remaining C-C bonds before the formation of the final alkene products, which can lead to a mixture of stereoisomers. nih.gov Mechanochemical force, applied via ultrasound, can also induce these cycloreversion reactions in polymer chains containing cyclobutane units. nih.gov
Theoretical Models: Quantum chemical calculations, such as the CBS-QB3 level of theory, have been used to study the unimolecular decomposition of cyclobutane. arxiv.org These studies support a biradical mechanism for the ring opening. The initial C-C bond cleavage leads to a tetramethylene biradical, which can then decompose through various routes, with the fragmentation into two ethylene (B1197577) molecules being the most favorable pathway. arxiv.org The activation enthalpy for this ring opening is significantly lower than that for a C-C bond in a linear alkane, a direct consequence of the release of high ring strain energy in the transition state. arxiv.org
| Mechanism | Initiator | Key Intermediates | Driving Force | Reference |
|---|---|---|---|---|
| Metal-Catalyzed β-Carbon Elimination | Transition Metals (e.g., Ir, Rh, Pd) | Metallacycles, Metal Hydrides | Ring Strain Release, Formation of Stable Products | nih.gov |
| Thermal [2+2] Cycloreversion | Heat | Diradical Species | Ring Strain Release, Entropy Gain | nih.gov |
| Radical-Mediated Scission | Radical Initiators, Photoredox Catalysis | Carbon Radicals, Radical Cations | Ring Strain Release, Formation of Stabilized Radicals | rsc.orgnih.govrsc.org |
Tandem Ring-Opening and Annulation Sequences (e.g., [4+2] Annulation of Cyclobutylanilines)
The ring-opening of cyclobutanes can be coupled with subsequent bond-forming events in tandem sequences to rapidly construct complex molecular architectures. A notable example is the visible-light photoredox-catalyzed [4+2] annulation of cyclobutylanilines with various coupling partners like alkenes, alkynes, and diynes. sci-hub.se
In this process, the photooxidation of the cyclobutylaniline generates a radical cation. This intermediate is predisposed to ring-opening, driven by the release of strain, to form a distonic 1,4-radical cation. This reactive species then engages in a [4+2] cycloaddition with a suitable dienophile to construct amine-substituted six-membered carbocycles. sci-hub.se The use of continuous flow technology has been shown to significantly improve the efficiency of these reactions, reducing reaction times and improving yields compared to traditional batch processes. sci-hub.se
| Cyclobutylaniline Derivative | Coupling Partner | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| N-Aryl cyclobutylamine | Alkynes | Ir(dtbbpy)(ppy)₂PF₆ | Visible Light, Continuous Flow | Tetrahydroquinoline | sci-hub.se |
| N-Aryl cyclobutylamine | Alkenes | Ir(dtbbpy)(ppy)₂PF₆ | Visible Light, Continuous Flow | Tetrahydroquinoline | sci-hub.se |
| N-Aryl cyclobutylamine | Diynes | Ir(dtbbpy)(ppy)₂PF₆ | Visible Light, Continuous Flow | Polycyclic Amines | sci-hub.se |
Radical-Mediated Ring Scission Processes
Radical species can effectively trigger the scission of cyclobutane rings. These processes often rely on the formation of a radical adjacent to the ring, which then undergoes rapid β-scission to relieve ring strain.
One such strategy involves the copper-catalyzed or visible-light-driven photoredox-mediated ring-opening and reconstruction of cyclobutanone (B123998) oxime esters. rsc.org This reaction proceeds via selective C-C bond cleavage to generate radical intermediates that rearrange to form 3,4-dihydronaphthalene-2-carbonitriles. Another approach utilizes a photoredox-enabled strategy where a cyclobutyl tertiary alcohol is converted into a cyclobutylcarbinyl radical. rsc.org This radical undergoes swift ring-opening, driven by strain release and the formation of a more stabilized radical, ultimately yielding γ,δ-unsaturated ketones. rsc.org
Furthermore, the cleavage of cyclobutane rings can be initiated by the formation of a radical cation on the ring itself. nih.gov For example, the radical cation formed from certain cyclobutane structures can cleave the weakest C-C bond to afford a distonic 1,4-radical cation, which can be trapped by nucleophiles or undergo further rearrangement. nih.gov
Transformations Involving the Amine Functionality
The amine group in cyclobutane systems exhibits characteristic reactivity that can be harnessed for further molecular elaboration. Its reactivity can be influenced by the steric and electronic properties of the cyclobutane ring.
Amine Reactivity in Cyclobutane Systems (e.g., N-dealkylation, imine formation)
N-dealkylation: The removal of an N-alkyl group is a crucial transformation in synthetic chemistry. nih.govnih.gov For tertiary amines on a cyclobutane ring, standard chemical methods for N-dealkylation are applicable. These include reactions with chloroformates (e.g., phenyl or ethyl chloroformate) or the von Braun reaction using cyanogen (B1215507) bromide. nih.govresearchgate.net These reactions typically proceed through the formation of an intermediate carbamate (B1207046) or cyanamide, respectively, which is then hydrolyzed to yield the secondary amine. researchgate.net The choice of reagent and conditions is critical to ensure selectivity and avoid undesired side reactions involving the cyclobutane ring.
Imine and Enamine Formation: Primary amines on a cyclobutane ring can react with aldehydes or ketones to form imines. Secondary cyclobutane amines react similarly to form enamines, provided the aldehyde or ketone is enolizable. masterorganicchemistry.com The reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by dehydration. masterorganicchemistry.comresearchgate.net The resulting imines and enamines are valuable synthetic intermediates, with the enamine's alpha-carbon being particularly nucleophilic, allowing for reactions with electrophiles like alkyl halides. masterorganicchemistry.com
Chemoselective Manipulations of Orthogonally Protected Cyclobutane Amines
The presence of multiple amine groups on a cyclobutane scaffold necessitates the use of protecting group strategies to achieve selective transformations. Orthogonal protection, where different protecting groups can be removed under distinct conditions, is a powerful tool for this purpose.
The stereodivergent synthesis of all four stereoisomers of orthogonally protected cyclobutane-1,2-diamine (B8145468) has been reported. acs.orgnih.gov By using different protecting groups for the two amino functionalities (e.g., Boc and Cbz), it is possible to selectively deprotect and manipulate one amine group while the other remains protected. This allows for the stepwise introduction of different substituents, providing access to a wide range of complex, chiral cyclobutane derivatives. acs.orgnih.gov Similarly, the synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines has been developed, enabling further chemoselective modifications at each amine position. digitellinc.com This strategy is crucial for building complex molecules and exploring the structure-activity relationships of cyclobutane-containing compounds in fields like drug discovery. digitellinc.com
Reactivity of the Methoxy (B1213986) Group in Cyclobutane Systems
The methoxy group, as an alkoxy substituent, significantly influences the reactivity of the cyclobutane ring. Acting as an electron-donating group, it can activate the ring for specific transformations. In donor-acceptor (D-A) cyclobutane systems, where the alkoxy group serves as the donor and is positioned vicinal to an electron-withdrawing acceptor group, the inherent ring strain of the cyclobutane is exploited to facilitate unique cycloaddition reactions. researchgate.netrsc.org
Lewis acid activation of such alkoxy-activated cyclobutane-1,1-dicarboxylates can generate dipolar intermediates, which then participate in formal cycloadditions. rsc.org For instance, these systems have been shown to undergo [4+2] cycloadditions with nitriles to yield tetrahydropyridine (B1245486) derivatives. researchgate.net The presence of the methoxy group is crucial for the formation of the key 1,4-dipole intermediate that drives these annulation reactions.
Furthermore, the electron-rich nature of a methoxy-substituted arene attached to a cyclobutane scaffold has been utilized in synthetic strategies involving arene degradation, highlighting the group's role in directing reactivity at other parts of the molecule. acs.org The reactivity of alkoxybenzenes and alkoxynaphthalenes in ring-opening alkylations of strained rings like cyclopropanes suggests similar potential for alkoxy-activated cyclobutanes. researchgate.net
Stereochemical Fate During Chemical Transformations
The stereochemical outcome of reactions involving cyclobutane scaffolds is a critical aspect of their synthetic utility. The rigid, puckered nature of the four-membered ring often allows for a high degree of stereocontrol in chemical transformations.
Controlling the stereochemistry in the synthesis of substituted cyclobutanes is a significant challenge due to the strained sp³ carbons. acs.org However, numerous methods have been developed that proceed with high levels of stereocontrol.
Stereospecificity is observed in reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. A notable example is the ring contraction of pyrrolidines to form cyclobutanes. ntu.ac.ukacs.org This transformation proceeds through the thermal generation of a singlet 1,4-biradical intermediate, which undergoes rapid C-C bond formation. ntu.ac.uk The cyclization is stereoretentive, meaning the original stereochemistry of the pyrrolidine (B122466) is preserved in the cyclobutane product. acs.orgacs.org This stereospecificity arises because the rate of C-C bond formation is faster than the rate of bond rotation in the biradical intermediate, which would lead to stereochemical scrambling. acs.orgntu.ac.uk
Stereoselectivity , the preference for the formation of one stereoisomer over another, is also a hallmark of many cyclobutane transformations. Catalyst control is a powerful strategy for achieving high stereoselectivity. For example, catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes can produce either 1,1,3- or 1,2,3-functionalized cyclobutanes as single diastereoisomers, depending on the catalytic system used. nih.gov Similarly, thermal [2+2] stereoselective cycloadditions are employed to access substituted cyclobutane skeletons with defined stereochemistry. nih.gov
The following table summarizes examples of stereocontrolled reactions in cyclobutane systems.
| Reaction Type | Key Features | Stereochemical Outcome | Reference(s) |
| Pyrrolidine Ring Contraction | Formation of a 1,4-biradical intermediate from a 1,1-diazene. | Stereospecific (retention of configuration). | acs.org, ntu.ac.uk, acs.org |
| Hydrophosphination of Acyl Bicyclobutanes | Cu(I) or Cu(II) catalytic systems control regioselectivity. | Diastereoselective (up to >20:1 d.r.). | nih.gov |
| Diels-Alder Cycloaddition | Cyclobut-1-ene-1,2-dicarboxylic acid with cyclopentadiene. | Stereoselective (predominantly endo-adduct). | rsc.org |
| [2+2] Cycloaddition | Thermal reaction of 2-acylaminoacrylates. | Stereoselective. | nih.gov |
The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. researchgate.net This conformational dynamic has a profound impact on the molecule's reactivity and the stereochemical course of its reactions. The barrier to inversion between puckered conformations is relatively low, but the preference for a specific conformation can influence the approach of reagents and the stability of transition states. researchgate.net
The influence of conformational dynamics is particularly evident in ring-opening reactions that proceed through intermediate species. The mechanochemical [2+2] cycloreversion of cyclobutanes, for instance, is understood to proceed through a stepwise mechanism involving a 1,4-diradical intermediate rather than a concerted pathway. nih.govduke.eduresearchgate.net
Upon the initial homolysis of one C-C bond in the cyclobutane ring, a diradical intermediate is formed. This intermediate possesses conformational freedom; rotation can occur around the remaining single bonds before the second C-C bond cleaves to form the final alkene products. nih.govresearchgate.net The stereochemistry of the resulting alkenes is therefore dependent on the competition between the rate of conformational relaxation (bond rotation) and the rate of the second bond scission. nih.gov
If the second bond breaks before significant rotation can occur, the original stereochemistry is largely retained. Conversely, if the intermediate has a longer lifetime, allowing for rotation to a more stable conformation, a mixture of stereoisomeric products can be expected. nih.govresearchgate.net Studies on bicyclo[4.2.0]octane mechanophores have shown that the conformational dynamics of the diradical intermediate directly govern the product stereochemistry. nih.govduke.edu
The relationship between the intermediate's dynamics and the product outcome is illustrated below.
| Intermediate Dynamics | Condition | Stereochemical Outcome | Reference(s) |
| Fast C-C Bond Scission | kbreak >> krot | Retention of stereochemistry (effectively concerted). | nih.gov |
| Fast Conformational Relaxation | krot >> kbreak | Loss of stereochemistry (mixture of E/Z products). | nih.gov |
| Competitive Rates | krot > kbreak | Partial retention of stereochemistry. | nih.gov |
This interplay highlights how the subtle conformational landscape of intermediates in cyclobutane transformations can dictate the macroscopic stereochemical outcome of a reaction.
Advanced Spectroscopic and Structural Elucidation Techniques for Substituted Cyclobutane Amines
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of substituted cyclobutane (B1203170) amines. chemguide.co.uklibretexts.org Unlike acyclic systems, the chemical shifts and coupling constants of protons on a cyclobutane ring are significantly influenced by its puckered conformation and the stereochemical arrangement of its substituents. nih.gov
The determination of the relative stereochemistry (cis/trans) of substituents in compounds like 2-Methoxy-3,3-dimethylcyclobutan-1-amine is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D ¹H NMR: The proton NMR spectrum provides initial insights through chemical shifts (δ) and spin-spin coupling constants (J-values). The protons attached to the cyclobutane ring (H1, H2, and H4) would exhibit complex splitting patterns due to coupling with each other. The relative stereochemistry influences the magnitude of these coupling constants.
2D NMR Techniques: To unravel the complex coupling network and establish through-bond and through-space correlations, several 2D NMR techniques are employed:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, revealing the connectivity within the cyclobutane ring. longdom.org Cross-peaks in the COSY spectrum would confirm the coupling between H1-H2, H1-H4, and H2-H4.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon-13 nuclei, allowing for the unambiguous assignment of all carbon atoms in the ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining stereochemistry by identifying protons that are close in space. nih.gov For example, in a cis-isomer of this compound, a NOE cross-peak would be expected between the protons at C1 and C2. The absence of this cross-peak, coupled with NOEs to other protons, would suggest a trans-configuration.
The following table outlines the expected ¹H NMR data for a hypothetical trans-isomer of this compound.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | 2D NMR Correlations (COSY, NOESY) |
| H1 (CH-NH₂) | ~3.5 - 3.8 | ddd | J(H1,H2), J(H1,H4a), J(H1,H4b) | COSY: H2, H4a, H4b |
| H2 (CH-OCH₃) | ~4.0 - 4.3 | dd | J(H2,H1), J(H2,H4a) or J(H2,H4b) | COSY: H1, H4a/H4b; NOESY: H4a/H4b, OCH₃ |
| H4a, H4b (CH₂) | ~1.8 - 2.5 | m | J(H4a,H4b), J(H4a,H1), J(H4b,H1) etc. | COSY: H1, H4b/H4a |
| OCH₃ | ~3.3 | s | - | NOESY: H2 |
| C(CH₃)₂ | ~1.0 - 1.2 | s | - | NOESY: H4a, H4b |
Note: This is a predictive table. Actual values can vary based on solvent and specific conformation.
The cyclobutane ring is not planar but exists in a puckered, or "butterfly," conformation to alleviate torsional strain. libretexts.org This leads to the existence of different conformational isomers, with substituents occupying either axial or equatorial-like positions. The energy barrier between these conformers is typically low, leading to rapid interconversion at room temperature.
Variable-temperature (VT) NMR studies are instrumental in studying these dynamics. researchgate.net As the temperature is lowered, the rate of ring-flipping slows down, potentially allowing for the observation of individual conformers. The analysis of coupling constants, particularly the four-bond couplings (⁴J(HH)), can provide quantitative information about the conformational equilibrium. nih.gov For instance, a large equatorial-equatorial coupling (⁴J(eq-eq) ≈ 5 Hz) versus a near-zero axial-axial coupling (⁴J(ax-ax) ≈ 0 Hz) can be used to determine the predominant conformation. nih.gov The energy differences (ΔG) between the axial and equatorial conformers can be calculated from the populations of each state at different temperatures. nih.gov
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern under electron ionization (EI).
The molecular formula is C₇H₁₅NO, giving a molecular weight of 129.20 g/mol . In accordance with the Nitrogen Rule , a molecule containing a single nitrogen atom will have an odd nominal molecular mass. libretexts.org Therefore, the molecular ion peak (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 129.
The fragmentation of substituted cyclobutane amines is influenced by the functional groups and the ring structure. Key fragmentation pathways include:
Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For the target molecule, this could lead to ring opening and the formation of stable iminium ions.
Ring Cleavage: The strained cyclobutane ring can fragment via cycloreversion, typically leading to the loss of a neutral molecule like ethene (loss of 28 Da). docbrown.infoyoutube.com
Loss of Substituents: Fragmentation can also occur via the loss of the methoxy (B1213986) group (·OCH₃, loss of 31 Da) or subsequent loss of small molecules like methanol from fragment ions.
A proposed fragmentation pattern and the corresponding m/z values are detailed in the table below.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 129 | [C₇H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |
| 114 | [C₆H₁₂NO]⁺ | Loss of methyl radical (·CH₃) from M⁺˙ |
| 101 | [C₅H₁₃N]⁺˙ | Loss of ethene (C₂H₄) from M⁺˙ via ring cleavage |
| 98 | [C₆H₁₂N]⁺ | Loss of methoxy radical (·OCH₃) from M⁺˙ |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage with loss of C₂H₃O radical |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage with loss of C₃H₇O radical |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Single-crystal X-ray crystallography is the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry and solid-state conformation. soton.ac.uk For a chiral compound like this compound, which possesses two stereocenters (C1 and C2), this technique can establish the absolute configuration (R or S) at each center. nih.gov
To perform this analysis, a high-quality single crystal is required. This is often achieved by preparing a salt of the amine, such as a hydrochloride or oxalate salt, which may have better crystallization properties. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, revealing the precise position of each atom.
The analysis provides key structural parameters, including:
Absolute Configuration: Confirms the R/S assignments at C1 and C2.
Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, revealing any distortions from ideal values caused by ring strain.
Torsional Angles and Ring Conformation: Defines the exact puckering of the cyclobutane ring in the solid state.
Intermolecular Interactions: Shows how the molecules are arranged in the crystal lattice and identifies hydrogen bonding and other non-covalent interactions.
Below is a table of hypothetical crystallographic data for a derivative of the title compound.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.72 |
| b (Å) | 5.65 |
| c (Å) | 31.40 |
| β (°) | 93.15 |
| Volume (ų) | 2787.6 |
| Z (molecules/unit cell) | 4 |
Source: Hypothetical data based on similar structures. nih.gov
Spectroscopic Corroboration of Computational Models (e.g., Conformational Studies and Exit Vector Analysis)
Computational chemistry provides a powerful complement to experimental spectroscopic data. Methods like Density Functional Theory (DFT) can be used to model the properties of this compound, and the results can be validated by comparison with experimental data. nih.gov
Conformational Studies: Theoretical calculations can determine the lowest-energy conformation of the molecule. nih.gov By calculating the relative energies of different puckered states and substituent orientations (axial/equatorial), the most stable structure can be predicted. These computational findings can be corroborated by experimental NMR data. For example, the calculated energy difference between conformers can be compared to the values obtained from VT-NMR. nih.gov Furthermore, NMR chemical shifts and coupling constants can be calculated for the optimized geometry and compared directly with the experimental spectrum to confirm the structural assignment. acs.org
Exit Vector Analysis: In the context of medicinal chemistry, cyclobutanes can serve as rigid scaffolds or bioisosteres for other chemical groups, such as aromatic rings. researchgate.net Exit vector analysis is a computational tool used to define the geometric relationship between key substituent vectors on a molecular scaffold. For this compound, a computational model would establish the precise angle and distance between the vectors originating from the cyclobutane core and pointing through the nitrogen and oxygen atoms. This geometric information is critical for designing molecules that can fit into the binding site of a biological target and can help rationalize structure-activity relationships. researchgate.net The computationally determined low-energy conformation, validated by NMR and/or X-ray data, provides the essential input for such an analysis.
Strategic Applications of Functionalized Cyclobutane Amines in Organic Synthesis
Cyclobutane (B1203170) Derivatives as Conformationally Restricted Building Blocks for Complex Molecular Architectures
The cyclobutane moiety is increasingly recognized in medicinal chemistry and organic synthesis for its unique three-dimensional structure and its ability to confer advantageous pharmacological properties. researchgate.net Unlike flexible acyclic chains or planar aromatic rings, the cyclobutane ring is puckered and conformationally restricted. lifechemicals.com This inherent rigidity makes cyclobutane derivatives, such as 2-Methoxy-3,3-dimethylcyclobutan-1-amine, highly valuable as building blocks for constructing complex molecular architectures where precise control over the spatial arrangement of functional groups is critical. nih.govnih.gov
The introduction of a cyclobutane scaffold can rigidify acyclic portions of a molecule, which has been shown to improve binding affinity in drug candidates. nih.gov These sp³-enriched and conformationally restricted building blocks are in high demand for medicinal chemistry applications. nih.gov The defined puckered structure, combined with longer C-C bond lengths compared to unstrained alkanes, allows cyclobutane derivatives to serve as unique isosteres for other groups, such as propyl chains or even phenyl rings, while offering improved physicochemical properties like metabolic stability. researchgate.netnih.gov The defined vectors for substitution on the cyclobutane ring provide access to diverse molecular geometries, making the scaffold particularly versatile for building intricate three-dimensional structures. nih.govsocietechimiquedefrance.fr The development of synthetic methods, such as photosensitized [2+2] cycloadditions, has expanded the accessibility of complex and densely functionalized cyclobutane scaffolds suitable for rapid diversification. nih.gov
| Property | Description | Reference |
|---|---|---|
| Conformational Rigidity | The puckered, non-planar structure restricts bond rotation, allowing for precise control of substituent orientation. | lifechemicals.com |
| Three-Dimensionality (3D) | Provides access to underexplored chemical space compared to traditional flat aromatic scaffolds. | nih.gov |
| Metabolic Stability | Often demonstrates improved stability against metabolic degradation compared to more flexible aliphatic chains. | nih.gov |
| Physicochemical Properties | Can improve properties such as solubility and lipophilicity in drug candidates. | nih.gov |
| Bioisosteric Replacement | Can serve as a replacement for propyl chains or phenyl groups, sometimes leading to improved biological activity. | nih.gov |
Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis
Chiral amines are fundamental tools in asymmetric synthesis, where they are widely used as chiral auxiliaries, reagents, and ligands for catalysts to control the stereochemical outcome of a reaction. sigmaaldrich.comwiley.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent transformation to produce a specific stereoisomer. wikipedia.org After the desired stereoselective reaction, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org
While specific applications of enantiomerically pure this compound as a chiral auxiliary are not extensively documented, its structure contains the necessary features for such a role. Chiral amines can be used, for example, to form chiral amides from carboxylic acids. nih.gov The steric environment created by the chiral amine auxiliary can then direct diastereoselective reactions, such as the alkylation of the corresponding enolate. wikipedia.orgnih.gov The effectiveness of auxiliaries like pseudoephedrine and camphorsultam demonstrates the power of this approach. wikipedia.orgnih.gov
Furthermore, chiral amines can serve as ligands in asymmetric metal catalysis. yale.edu The nitrogen atom can coordinate to a metal center, creating a chiral environment that influences the enantioselectivity of reactions such as hydrogenations, additions, and substitutions. sigmaaldrich.com The development of new chiral ligands is a continuous effort in organic synthesis, and novel structures like functionalized cyclobutane amines represent an area of potential innovation. The conformational rigidity of the cyclobutane ring could provide a well-defined and predictable chiral pocket around a catalytic metal center.
Precursors for Other Carbocyclic and Heterocyclic Ring Systems
The inherent ring strain of the cyclobutane core makes it a versatile precursor for a variety of ring expansion and rearrangement reactions. researchgate.net These transformations leverage the relief of this strain as a thermodynamic driving force to construct larger or more complex ring systems that might be difficult to access through other methods. chemistrysteps.com Functionalized cyclobutanes, particularly those bearing an amine group like this compound, are well-suited for initiating such skeletal reorganizations.
A classic example is the Demyanov rearrangement, which involves the diazotization of a primary amine on a ring with nitrous acid. The resulting unstable diazonium salt can lose nitrogen gas to form a carbocation adjacent to the ring. This carbocation can then trigger a one-carbon ring expansion. wikipedia.org In the case of an aminocyclobutane, this rearrangement can lead to the formation of cyclopentane (B165970) derivatives. chemistrysteps.comyoutube.com The migration of a C-C bond from the ring to the exocyclic carbocation is driven by both the formation of a more stable carbocation and the relief of the cyclobutane's ring strain. chemistrysteps.commasterorganicchemistry.com
Beyond simple carbocyclic expansions, cyclobutane derivatives can be precursors to heterocyclic systems. unica.it For instance, palladium-catalyzed reactions have been developed where a nitrile group on a cyclobutane ring is attacked by a heteroarene, followed by a rearrangement that relieves ring strain to form functionalized α-amino cyclopentanones. beilstein-journals.org The strategic placement of functional groups on the cyclobutane starting material allows for the synthesis of a diverse array of complex carbocyclic and heterocyclic products. researchgate.netunica.it
| Reaction Type | Initiating Reagent/Condition | Potential Product(s) | Driving Force | Reference |
|---|---|---|---|---|
| Demyanov Rearrangement | Nitrous Acid (HNO₂) | Cyclopentanol, Cyclopropylmethanol | Relief of ring strain, formation of stable carbocation | chemistrysteps.comwikipedia.org |
| Tiffeneau–Demjanov Rearrangement | Nitrous Acid (HNO₂) on an amino alcohol | Cyclopentanone | Relief of ring strain | wikipedia.org |
| Carbocation Rearrangement (Alkyl Shift) | Acid, Lewis Acid | Substituted Cyclopentane derivatives | Relief of ring strain, formation of a more stable carbocation | masterorganicchemistry.com |
| Palladium-Catalyzed Rearrangement | Palladium catalyst | Functionalized α-amino cyclopentanones | Relief of ring strain | beilstein-journals.org |
Integration into Fragment-Based Approaches for Chemical Space Exploration
Fragment-based drug discovery (FBDD) has become a powerful strategy in pharmaceutical research. nih.gov This approach utilizes small, low-complexity molecules, or "fragments," to probe protein binding sites and then grows or combines these fragments to develop high-affinity drug candidates. nih.govmdpi.com Historically, fragment libraries have been dominated by flat, aromatic, two-dimensional structures. vu.nl There is a growing need for unique, three-dimensional (3D) scaffolds to explore new chemical space and target more complex protein surfaces. nih.govnih.gov
The cyclobutane moiety has been identified as an attractive yet underrepresented 3D scaffold for FBDD. nih.govnih.gov Its non-planar structure offers distinct advantages in generating fragments with greater shape diversity. nih.gov Functionalized cyclobutanes, such as this compound, can serve as ideal starting points for creating a library of 3D fragments. nih.gov The different substituents on the cyclobutane ring act as "growth vectors," providing points for synthetic elaboration to optimize binding to a biological target. nih.govvu.nl
The synthesis of focused libraries of cyclobutane fragments, often containing amine, amide, or sulfonamide functionalities, allows for the exploration of both chemical and shape diversity. nih.govnih.gov By generating libraries with both cis and trans isomers, the spatial arrangement of these growth vectors can be systematically varied to maximize the exploration of the target's binding pocket. nih.govnih.gov The favorable physicochemical properties and metabolic stability of the cyclobutane ring further enhance its value as a core scaffold in fragment libraries for modern drug discovery. nih.gov
Future Research Directions for 2 Methoxy 3,3 Dimethylcyclobutan 1 Amine
Development of Novel Stereoselective Synthetic Pathways for Highly Substituted Cyclobutanes
A primary challenge in the synthesis of complex molecules like 2-Methoxy-3,3-dimethylcyclobutan-1-amine is the precise control over stereochemistry. While methods like [2+2] cycloadditions are foundational, future research will likely focus on more advanced and versatile strategies to access densely functionalized cyclobutanes with high stereoselectivity. researchgate.net
Key areas for development include:
Organocatalyzed Reactions: The use of small organic molecules as catalysts offers a powerful tool for enantioselective synthesis. Future work could explore novel organocatalytic systems for the construction of the cyclobutane (B1203170) skeleton, potentially through desymmetrizing aldol (B89426) reactions of 3-substituted cyclobutanones or stereoselective Michael-Dieckmann-type processes. nih.gov
Ring Contraction Strategies: The stereoselective contraction of larger, more easily accessible rings, such as pyrrolidines, presents an innovative route to multi-substituted cyclobutanes. researchgate.netnih.govchemistryviews.org Research into iodonitrene-mediated chemistry, which can proceed through a stereospecific radical pathway, could be expanded to generate a wider array of cyclobutane structures from diverse heterocyclic precursors. nih.govchemistryviews.org
C–H Functionalization: Directly modifying existing carbon-hydrogen bonds is a highly efficient synthetic strategy. Applying C–H functionalization logic could provide unconventional and powerful methods for synthesizing unsymmetrical cyclobutane dimers and other complex derivatives. acs.orgbaranlab.org This approach could circumvent the limitations of traditional cycloaddition reactions, especially for creating pseudodimeric natural product analogues. acs.org
Photocatalytic Cycloadditions: Visible-light-mediated photocatalysis is a sustainable approach that enables [2+2] enone cycloadditions with excellent diastereoselectivity. organic-chemistry.org Future efforts will likely focus on expanding the substrate scope and developing enantioselective variants of these reactions to produce optically active cyclobutanes. researchgate.netsioc.ac.cn
| Synthetic Strategy | Key Features | Potential Application for Substituted Cyclobutanes |
| Organocatalysis | Enantioselective; metal-free. | Asymmetric synthesis of cyclobutane cores via aldol or Michael reactions. nih.gov |
| Ring Contractions | Stereospecific; novel bond formations. | Accessing complex cyclobutanes from readily available pyrrolidines. nih.govchemistryviews.org |
| C–H Functionalization | High atom economy; late-stage modification. | Direct installation of functional groups on a pre-formed cyclobutane ring. acs.org |
| Photocatalysis | Sustainable (visible light); high diastereoselectivity. | Efficient [2+2] cycloadditions to form diverse cyclobutane structures. organic-chemistry.org |
Exploration of Cascade and Multicomponent Reactions Incorporating Cyclobutane Units
To enhance synthetic efficiency, future research will increasingly target cascade and multicomponent reactions. These processes allow for the rapid construction of molecular complexity from simple starting materials in a single operation, which is ideal for building intricate structures like substituted cyclobutanes.
Promising research avenues include:
Radical Cascade Reactions: Copper-catalyzed radical cascades have been developed to synthesize highly functionalized cyclobutenes directly from simple cyclobutanes. rsc.orgrsc.org This involves the cleavage of multiple C-H bonds and the formation of new C-N or C-S bonds. rsc.org Future work could adapt this strategy to introduce diverse functional groups onto the cyclobutane ring in a controlled manner.
Palladium-Catalyzed Autotandem Reactions: Palladium catalysis can facilitate sequential reactions, such as an allenylation followed by an intramolecular vinylogous addition and propargylation, to construct fused and spirocyclic frameworks containing a cyclobutane motif with high diastereoselectivity. acs.org
Visible-Light-Induced Multicomponent Reactions: A powerful approach involves merging multiple reaction types, such as aldol and Wittig reactions with a visible-light-induced [2+2] cycloaddition, in a one-pot synthesis. nih.gov This allows for the assembly of complex cyclobutanes from commercially available aldehydes, ketones, and olefins. researchgate.netnih.gov
Advanced Mechanistic Studies on Cyclobutane Ring Transformations
A deeper understanding of the mechanisms governing cyclobutane reactivity is crucial for designing new reactions and controlling reaction outcomes. The inherent strain of the four-membered ring leads to unique chemical behavior that warrants detailed investigation. researchgate.net
Future mechanistic studies will likely focus on:
Computational Modeling: High-level theoretical calculations, such as the CBS-QB3 method, can be used to study the unimolecular decomposition of cyclobutanes. arxiv.org These studies can elucidate reaction pathways, identify intermediates like tetramethylene biradicals, and calculate activation energies for ring-opening and cycloaddition reactions. arxiv.org
Force-Triggered Reactivity: Covalent polymer mechanochemistry provides a unique tool to study reactions that are otherwise difficult to access, such as symmetry-forbidden pathways. rsc.org By applying mechanical force through polymer handles attached to a cyclobutene (B1205218) core, researchers can investigate disrotatory ring-opening reactions and understand how substituents influence the mechanical coupling and reaction barriers. rsc.org
Biradical Intermediates: The formation and behavior of biradical intermediates are central to many cyclobutane reactions. chemistryviews.orgarxiv.org Future studies will employ advanced spectroscopic techniques and computational analysis to better characterize these transient species and understand their role in determining the stereochemical outcome of ring-forming and ring-opening processes.
| Mechanistic Focus Area | Investigative Tools | Key Insights |
| Ring Opening/Decomposition | Quantum chemical calculations (e.g., CBS-QB3). | Thermochemical data, reaction pathways, biradical mechanisms. arxiv.org |
| Force-Induced Transformations | Single-molecule force spectroscopy, computational modeling. | Access to symmetry-forbidden pathways, effect of substituents on reactivity. rsc.org |
| Reaction Intermediates | Spectroscopy, trapping experiments, theoretical studies. | Characterization of transient species like 1,4-biradicals in ring contractions. chemistryviews.org |
Integration with Flow Chemistry and Sustainable Synthesis Methodologies for Cyclobutane Derivatives
The shift towards more sustainable and efficient chemical manufacturing processes is a major driver of innovation. Applying these principles to the synthesis of cyclobutane derivatives is a key area for future research.
Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. nih.gov Photochemical reactions, which are crucial for many cyclobutane syntheses, particularly benefit from the consistent irradiation provided by flow reactors. nih.govresearchgate.net The use of continuous flow can lead to reduced reaction times and higher yields for [2+2] cycloadditions. researchgate.net
LED Technology in Photochemistry: Replacing traditional mercury lamps with energy-efficient and wavelength-specific Light Emitting Diodes (LEDs) represents a significant advance in sustainable photochemistry. ucd.ievapourtec.comalmacgroup.com Developing flow processes that utilize high-power LEDs can enable the scalable and safe production of cyclobutenes and their subsequent conversion to highly substituted cyclobutanes. ucd.iealmacgroup.com
Visible-Light Photocatalysis: The use of visible light in conjunction with photocatalysts, such as ruthenium or iridium complexes, provides a green and practical method for promoting [2+2] cycloadditions. organic-chemistry.orgresearchgate.net This approach avoids the need for high-energy UV radiation and expands the range of possible transformations.
Application in Advanced Materials Science (Excluding Prohibited Elements)
The rigid and defined three-dimensional structure of the cyclobutane ring makes it an attractive building block for advanced materials. nbinno.comlifechemicals.com Future research will explore the incorporation of derivatives like this compound into novel functional materials.
Potential applications include:
Stress-Responsive Polymers: The cyclobutane core can act as a mechanophore, a mechanically sensitive unit that can undergo a chemical change in response to force. Incorporating cyclobutane derivatives into polymers could lead to materials that change their properties, such as color or structural integrity, when stretched or stressed. lifechemicals.com
Sustainable Polymers: Cyclobutane-based polyesters and polyamides are of increasing interest for developing sustainable and biodegradable materials. nih.gov Research into solution-state [2+2] photopolymerization, particularly using continuous flow methods, can overcome previous synthetic limitations and enable the production of high molecular weight polymers with tailored properties. nih.gov
Supramolecular Chemistry: The defined geometry of cyclobutane scaffolds can be used to direct the assembly of complex, ordered structures in supramolecular chemistry. lifechemicals.com The functional groups on the cyclobutane ring can be tailored to participate in specific non-covalent interactions, leading to the formation of novel host-guest systems or self-assembled materials.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-Methoxy-3,3-dimethylcyclobutan-1-amine, and how can reaction conditions be optimized?
- Methodology :
- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or cyclopropane ring expansion to construct the cyclobutane core. For example, cyclopropane intermediates (e.g., 3,3-dimethylcyclobutanone) can be functionalized via reductive amination .
- Methoxy Group Introduction : Post-cyclization alkylation using methyl iodide or methoxymethyl chloride under basic conditions (e.g., NaH in THF) .
- Purification : Chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via TLC and HPLC .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- NMR Analysis :
- ¹H NMR : Methoxy protons (δ 3.2–3.4 ppm), cyclobutane CH2 groups (δ 1.2–1.8 ppm), and amine protons (δ 1.5–2.5 ppm, broad if free amine).
- ¹³C NMR : Methoxy carbon (δ 50–55 ppm), quaternary cyclobutane carbons (δ 30–40 ppm) .
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (theoretical m/z: 157.22). Fragmentation patterns should align with cyclobutane ring cleavage .
- IR Spectroscopy : Stretch bands for N-H (~3350 cm⁻¹) and C-O (methoxy, ~1100 cm⁻¹) .
Advanced Research Questions
Q. What computational approaches predict the stereoelectronic effects and reactivity of this compound?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study ring strain (cyclobutane angle ~88°) and methoxy group orientation.
- NBO Analysis : Evaluate hyperconjugation between methoxy lone pairs and cyclobutane σ* orbitals, influencing ring stability .
- MD Simulations : Assess solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior .
Q. How can conflicting data on physicochemical properties (e.g., logP, pKa) be resolved experimentally?
- logP Determination : Use shake-flask method with octanol/water partitioning. Compare with computational predictions (e.g., XLogP3 from PubChem, expected ~1.8) .
- pKa Measurement : Potentiometric titration in aqueous buffer (pH 2–12) to determine amine basicity (predicted pKa ~9.5). Discrepancies may arise from solvent effects or impurities .
Q. What strategies address challenges in enantioselective synthesis of chiral this compound derivatives?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts in asymmetric hydrogenation of ketone precursors .
- Kinetic Resolution : Enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers .
- X-ray Crystallography : Confirm absolute configuration of resolved enantiomers via single-crystal analysis .
Q. How does the methoxy group influence the compound’s stability under oxidative or acidic conditions?
- Stability Studies :
- Oxidative Stress : Expose to H2O2 (3%) and monitor degradation via HPLC. Methoxy groups typically enhance stability compared to hydroxyl analogs .
- Acidic Hydrolysis : Reflux in HCl (1M) to assess demethylation. GC-MS can detect methanol release .
Key Research Considerations
- Contradictions in Data : Discrepancies in melting points or solubility may arise from polymorphic forms. Use DSC to identify crystalline phases .
- Biological Assay Design : While not FDA-approved, preliminary cytotoxicity can be assessed via MTT assays (IC50 in cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
